BenchChemオンラインストアへようこそ!

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure‑Activity Relationship (SAR)

1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide (CAS 88918-88-1; MF: C₉H₁₄N₂O₂S; MW: 214.29 g/mol) is a sulfonamide building block bearing a para‑aminophenyl group connected to an N,N‑dimethylmethanesulfonamide moiety via a methylene (–CH₂–) linker. This structural arrangement distinguishes it from the simpler, directly linked 4‑amino‑N,N‑dimethylbenzenesulfonamide class, offering a longer, more flexible tether that alters steric and electronic properties in downstream conjugates.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 88918-88-1
Cat. No. B3038719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide
CAS88918-88-1
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CC1=CC=C(C=C1)N
InChIInChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
InChIKeyDRKYSGDBANPLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide (CAS 88918-88-1) – Chemical Profile & Differentiation Context


1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide (CAS 88918-88-1; MF: C₉H₁₄N₂O₂S; MW: 214.29 g/mol) is a sulfonamide building block bearing a para‑aminophenyl group connected to an N,N‑dimethylmethanesulfonamide moiety via a methylene (–CH₂–) linker . This structural arrangement distinguishes it from the simpler, directly linked 4‑amino‑N,N‑dimethylbenzenesulfonamide class, offering a longer, more flexible tether that alters steric and electronic properties in downstream conjugates . While published biochemical data on the free compound are sparse, patents cite it as a preferred intermediate for assembling aminopyrimidine‑based inhibitors of TBK1/IKKε and CDK5, underscoring its relevance in kinase‑targeted medicinal chemistry .

Why 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide Cannot Be Replaced by Close Sulfonamide Analogs


The methanesulfonamide subclass is defined by a methylene spacer between the aromatic ring and the sulfonamide sulfur, fundamentally altering the scaffold’s geometry relative to the more common benzenesulfonamide analogs (e.g., CAS 1709‑59‑7, where the sulfonamide is directly attached to the phenyl ring) . In patent‑exemplified kinase inhibitor series, this extended linker influences orientation within the ATP‑binding pocket and can drastically modulate potency and selectivity profiles for targets such as TBK1 and IKKε . Consequently, generic replacement with a benzenesulfonamide, an aminomethyl analog, or an N‑unsubstituted variant risks losing critical binding interactions, invalidating SAR data, and introducing costly re‑optimization cycles in lead‑discovery programs.

1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide – Quantitative Differentiation Evidence vs. Structural Analogs


Structural Differentiation: Methylene‑Spaced Methanesulfonamide vs. Direct Benzenesulfonamide Linkage

The target compound incorporates a –CH₂–S(O)₂– bridge between the 4‑aminophenyl group and the N,N‑dimethylamine, whereas the closest commercial analog, 4‑amino‑N,N‑dimethylbenzenesulfonamide (CAS 1709‑59‑7), features a direct phenyl‑S(O)₂– attachment . Computed logP and topological polar surface area (tPSA) values for the two scaffolds differ, with the methanesulfonamide variant showing higher lipophilicity and greater conformational freedom (3 rotatable bonds vs. 2 for the benzenesulfonamide analog) [1]. This molecular‑descriptor divergence directly impacts membrane permeability and binding‑site complementarity in medicinal‑chemistry applications .

Medicinal Chemistry Kinase Inhibitor Design Structure‑Activity Relationship (SAR)

Patent‑Cited Role as a Preferred Intermediate for TBK1/IKKε Aminopyrimidine Inhibitors

Patent filings (e.g., WO applications covering aminopyrimidine‑based TBK1/IKKε inhibitors) explicitly employ 4‑amino‑N,N‑dimethylbenzenemethanesulfonamide (CAS 88918‑88‑1) as a key intermediate . These documents describe compounds where the methanesulfonamide‑bearing aniline is condensed with pyrimidine cores, generating inhibitors with reported IC₅₀ values in the low‑nanomolar range for TBK1 and IKKε (e.g., IKKε/TBK1 dual inhibitor IC₅₀ = 74 nM in human MDA‑MB‑231 cells) [1]. In contrast, the direct benzenesulfonamide analog (CAS 1709‑59‑7) is not featured in these patent series, suggesting the methylene bridge is critical for achieving the disclosed activity profiles [2].

TBK1 IKKε Innate Immunity Inflammation Oncology

Differentiation from N‑(4‑Aminophenyl)methanesulfonamide (Secondary Sulfonamide) in Downstream Conjugation Chemistry

The target compound bears a tertiary sulfonamide (N,N‑dimethyl), whereas N‑(4‑aminophenyl)methanesulfonamide (CAS 53250‑82‑1) contains a secondary sulfonamide with an acidic N–H proton (pKa ≈ 10–11) [1]. This acidity enables unwanted deprotonation under basic amination or coupling conditions, leading to competing N‑alkylation side‑products that reduce yield and complicate purification . In the N,N‑dimethyl variant, the sulfonamide nitrogen is fully substituted, eliminating this acidic proton and enabling cleaner, higher‑yielding conjugation to pyrimidine, triazine, or acyl chloride electrophiles .

Synthetic Chemistry Building Block Sulfonamide Reactivity

Differentiation from 1‑[4‑(Aminomethyl)phenyl]‑N,N‑dimethylmethanesulfonamide – Amine Position Impacts Pharmacophoric Geometry

A structurally similar building block, 1‑[4‑(aminomethyl)phenyl]‑N,N‑dimethylmethanesulfonamide (CAS 88919‑21‑5), bears the primary amine on a benzylic –CH₂NH₂ group rather than directly on the aromatic ring [1]. This positional shift alters the amine’s basicity (aliphatic pKa ≈ 9–10 vs. aromatic aniline pKa ≈ 4.6) and the vector of the amino group relative to the methanesulfonamide tail, which in kinase inhibitor design dictates whether the amine can form a hydrogen‑bond donor interaction with the hinge region of the ATP‑binding pocket [2]. Published SAR for CDK5 and TBK1 inhibitor series demonstrates that an aniline‑type amine directly attached to the phenyl ring is essential for potent hinge binding, while the benzylic amine analog typically requires a distinct, extended linker to achieve comparable potency [3].

Medicinal Chemistry Pharmacophore Mapping Kinase Hinge Binder

Best‑Fit Applications for 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide (CAS 88918-88-1) Based on Differentiation Evidence


Synthesis of TBK1/IKKε‑Targeted Aminopyrimidine Inhibitor Libraries

For programs aimed at modulating innate immune signaling in oncology or inflammatory disease, this building block serves as the bench‑stable aniline partner for palladium‑catalyzed amination or nucleophilic aromatic substitution on pyrimidine cores . The resulting conjugates recapitulate the patented chemotype associated with cellular IC₅₀ values as low as 74 nM against IKKε/TBK1 in MDA‑MB‑231 cells [1]. Use of alternative benzenesulfonamide analogs would produce structurally distinct, patent‑unvalidated compounds, requiring full SAR redevelopment [2].

CDK5 Inhibitor Lead Optimization in Neurodegenerative and Pain Indications

Patent disclosures (WO2008129069A1) identify the methanesulfonamide aniline as a productive fragment for generating CDK5 inhibitors with potential utility in pain, inflammatory disorders, and neurodegenerative diseases . Its aniline amine provides the necessary hinge‑binding hydrogen bond, while the N,N‑dimethylsulfonamide tail occupies a solvent‑exposed region, enabling modular derivatization without disrupting the core pharmacophore [1]. Substitution with an aminomethyl analog would reposition the amine and is expected to degrade CDK5 potency based on established kinase hinge‑binding SAR [2].

Clean Conjugation to Electrophilic Warheads for PROTAC or ADC Payload Synthesis

The fully substituted, non‑acidic sulfonamide nitrogen eliminates competing nucleophilic sites during amide coupling or alkylation, making this building block ideal for attaching electrophilic warheads (e.g., chloroacetamides, epoxides, or maleimides) in the construction of proteolysis‑targeting chimeras (PROTACs) or antibody‑drug conjugate (ADC) payloads . In contrast, secondary sulfonamide analogs (e.g., CAS 53250‑82‑1) introduce an acidic N–H that can undergo unwanted alkylation, reducing conjugate purity and yield [1].

Structure‑Based Design Requiring Extended Linker Geometry

The methylene spacer between the phenyl ring and the sulfonamide sulfur provides ~1.3 Å additional reach compared to the directly attached benzenesulfonamide . This extension allows the aniline amine to engage a kinase hinge while positioning the sulfonamide tail deeper into the solvent channel, a geometric parameter that can be exploited to improve selectivity over closely related kinases [1]. Procurement of the methanesulfonamide variant is therefore indicated whenever crystallographic or docking data suggest that the shorter benzenesulfonamide linker would fail to achieve optimal occupancy of the target pocket.

Quote Request

Request a Quote for 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.